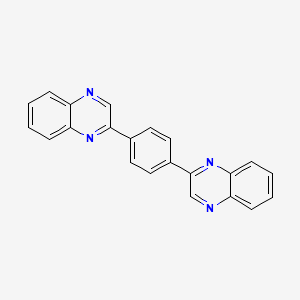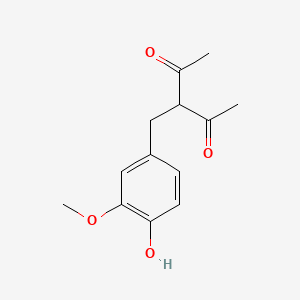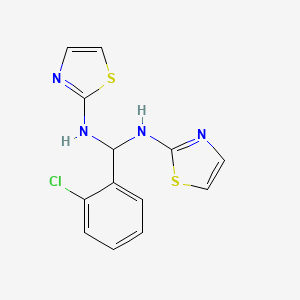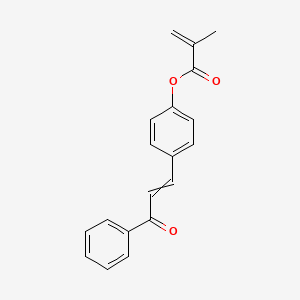![molecular formula C17H23NO2 B14686372 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one CAS No. 26598-89-0](/img/structure/B14686372.png)
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one typically involves a Mannich reaction, which is a well-known method for forming carbon-carbon bonds. The general procedure includes the reaction of cyclohexanone with formaldehyde and morpholine in the presence of an acid catalyst. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been evaluated for its antioxidant properties, which can protect cells from oxidative damage.
Medicine: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is believed to involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(Morpholin-4-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.
2-{[4-(Piperidin-1-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of antioxidant and anti-inflammatory activities makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
26598-89-0 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
2-[(4-morpholin-2-ylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H23NO2/c19-16-4-2-1-3-15(16)11-13-5-7-14(8-6-13)17-12-18-9-10-20-17/h5-8,15,17-18H,1-4,9-12H2 |
Clé InChI |
ZUHSYAGJFSINBV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)C3CNCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


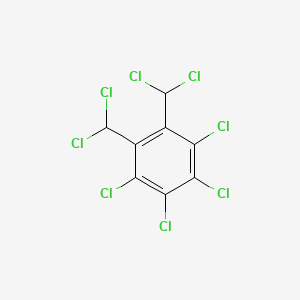
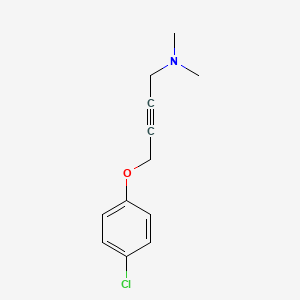
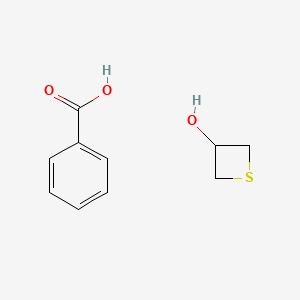
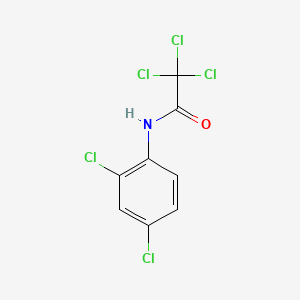
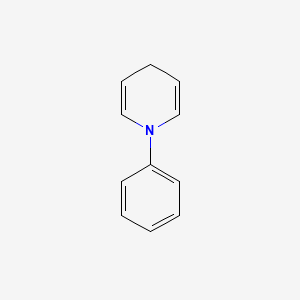

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
